molecular formula C7H3BrF4O B1611739 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol CAS No. 292621-47-7

2-Bromo-3,4,5,6-tetrafluorobenzylalcohol

Cat. No.: B1611739
CAS No.: 292621-47-7
M. Wt: 259 g/mol
InChI Key: ZFUAHFYDXOLWST-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5,6-tetrafluorobenzylalcohol is an organic compound with the molecular formula C7H3BrF4O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and four fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol typically involves the bromination of 3,4,5,6-tetrafluorobenzylalcohol. One common method includes the reaction of 3,4,5,6-tetrafluorobenzylalcohol with bromine in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,5,6-tetrafluorobenzylalcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3,4,5,6-tetrafluorobenzylalcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol involves its interaction with specific molecular targets. The bromine and fluorine substitutions on the benzene ring influence its reactivity and interaction with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and multiple fluorine atoms, which confer distinct chemical properties.

Properties

IUPAC Name

(2-bromo-3,4,5,6-tetrafluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUAHFYDXOLWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590716
Record name (2-Bromo-3,4,5,6-tetrafluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292621-47-7
Record name 2-Bromo-3,4,5,6-tetrafluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292621-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-3,4,5,6-tetrafluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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